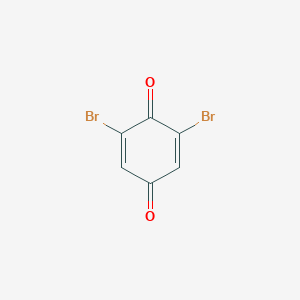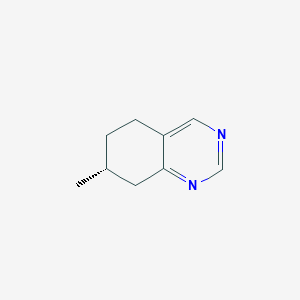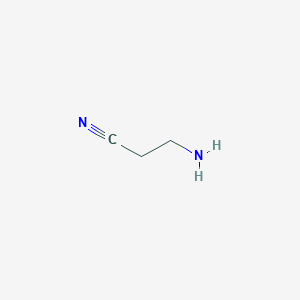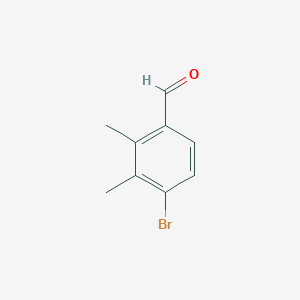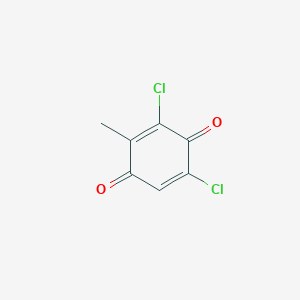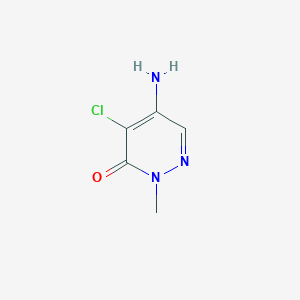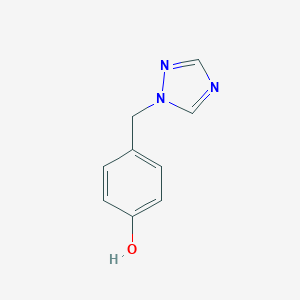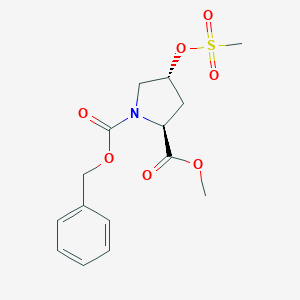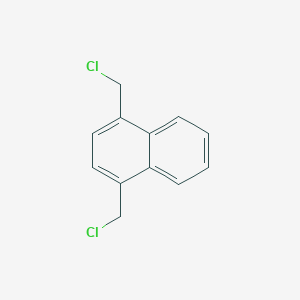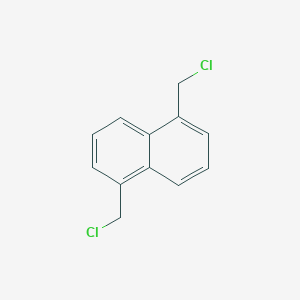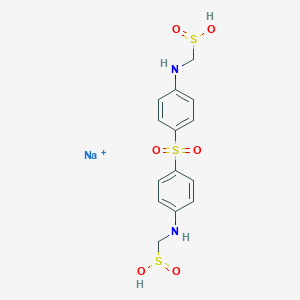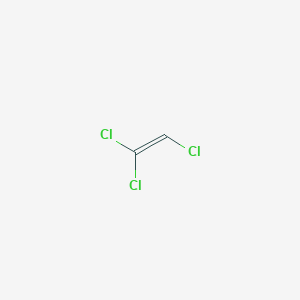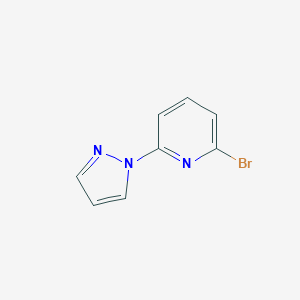
2-Bromo-6-(1H-pyrazol-1-yl)pyridine
Overview
Description
2-Bromo-6-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound with the molecular formula C8H6BrN3 It is characterized by the presence of a bromine atom at the second position and a pyrazolyl group at the sixth position of a pyridine ring
Mechanism of Action
Target of Action
It has been found to have a desirable fitting pattern in the lmptr1 pocket, an active site .
Mode of Action
It has been used in Rhodium (III)-catalyzed C–H alkenylation reactions . This suggests that it may interact with its targets through a mechanism involving rollover cyclometalation .
Biochemical Pathways
Its use in rhodium (iii)-catalyzed c–h alkenylation reactions suggests it may play a role in the modification of organic compounds .
Result of Action
It has been used in the synthesis of mono- and dialkenyl-substituted 2-(1h-pyrazol-1-yl)pyridines , suggesting it may have a role in the formation of these compounds.
Action Environment
The action of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine can be influenced by environmental factors. For instance, its storage temperature is recommended to be between 2-8°C in an inert atmosphere . This suggests that temperature and atmospheric conditions may affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine typically involves the bromination of 6-(1H-pyrazol-1-yl)pyridine. One common method includes the reaction of 6-(1H-pyrazol-1-yl)pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to maintain consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(1H-pyrazol-1-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-6-(1H-pyrazol-1-yl)pyridine .
Scientific Research Applications
2-Bromo-6-(1H-pyrazol-1-yl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Bromo-6-(1H-imidazol-1-yl)pyridine
- 2-Bromo-6-(1H-triazol-1-yl)pyridine
- 2-Bromo-6-(1H-tetrazol-1-yl)pyridine
Comparison: Compared to these similar compounds, 2-Bromo-6-(1H-pyrazol-1-yl)pyridine is unique due to the presence of the pyrazolyl group, which imparts distinct chemical and biological properties. For instance, the pyrazolyl group can enhance the compound’s ability to form hydrogen bonds and interact with biological targets .
Properties
IUPAC Name |
2-bromo-6-pyrazol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-3-1-4-8(11-7)12-6-2-5-10-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRJOZJWALGJGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427614 | |
| Record name | 2-Bromo-6-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123640-41-5 | |
| Record name | 2-Bromo-6-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

